molecular formula C5H8N2S4Zn B1679641 Propineb CAS No. 12071-83-9

Propineb

Cat. No.: B1679641
CAS No.: 12071-83-9
M. Wt: 289.8 g/mol
InChI Key: KKMLIVYBGSAJPM-UHFFFAOYSA-L
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Description

Propineb is a member of the class of dithiocarbamic acids resulting from the formal addition of a molecule of carbon disulfide to each of the nitrogens of propylenediamine . It is functionally related to a propylenediamine and is a conjugate acid of a propylene 1,2-bis (dithiocarbamate) . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .


Synthesis Analysis

The method for the analysis of this compound involves the evolution of carbon disulfide (CS2), under acidic conditions in the presence of stannous chloride, extraction of the generated CS2 into a layer of isooctane which is then analyzed for CS2 content by GC-MS in SIM mode .


Molecular Structure Analysis

The molecular formula of this compound is C5H10N2S4 . The IUPAC name is 1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid . The InChI is InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) .


Chemical Reactions Analysis

A sensitive and specific method for the determination of this compound and its metabolites, propylenethiourea (PTU) and propylenediamine (PDA), using gas chromatography with flame photometric detection (GC-FPD) and LC-MS/MS was developed and validated .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.4 g/mol . The XLogP3-AA is 1.7 . It has 4 hydrogen bond donor counts .

Scientific Research Applications

Genotoxicity Assessment

Propineb, a dithiocarbamate fungicide, has been assessed for its genotoxic effects. A study revealed that this compound induced a significant increase in the frequency of micronucleated polychromatic erythrocytes in mice bone marrow cells, suggesting its genotoxic and cytotoxic potential (Rasgele et al., 2014).

Cholinergic Transmission

Research has explored this compound's interference with peripheral cholinergic transmission. Findings indicate that this compound enhanced the amplitude of neurogenic twitch contractions and acetylcholine release in certain cellular models, contributing to understanding its neurological impact (Marinovich et al., 2002).

Persistence in Agriculture

Multiple studies have focused on this compound's persistence in various crops and soils. For instance, its persistence in onion and cropped soil was investigated, showing that this compound residues persisted for up to 10 to 15 days with varying half-life values depending on the dosage (Parihar & Sharma, 2011). Similar studies have been conducted on tomatoes and potatoes under different climatic conditions, providing insight into safe waiting periods for consumption (Aktar et al., 2009).

Novel Derivatization Method

A new derivatization method for determining this compound by gas chromatography-mass spectrometry was developed. This method, involving isothiocyanate derivatization, enhances the accuracy and applicability for monitoring this compound residues in food and environmental samples (Bodur et al., 2020).

Toxicity in Different Organisms

Studies have been conducted to assess the multiple toxicities of this compound in various organisms. For example, this compound's effects on primary neuronal cell cultures and skeletal muscle cells of rats were examined, revealing insights into its mode of action and potential health impacts (Schmuck et al., 2002). Similarly, research on zebrafish embryos highlighted the developmental and neurotoxic effects of this compound, underlining the compound's wide-ranging impact on different species (Park et al., 2021).

Mechanism of Action

Target of Action

Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .

Mode of Action

this compound interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of this compound prevents the development of resistance in the fungi .

Biochemical Pathways

this compound is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .

Pharmacokinetics

In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .

Result of Action

The result of this compound’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound has been tested in field development trials which demonstrated efficacious activity

Safety and Hazards

Propineb may cause an allergic skin reaction. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The global market size of Propineb from 2019 to 2023 and its CAGR from 2019 to 2023, and also forecasts its market size to the end of 2029 and its CAGR from 2024 to 2029 . For the geography segment; regional supply, demand, major players, and price is presented from 2019 to 2029 .

Biochemical Analysis

Biochemical Properties

Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cellular components

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of this compound is still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Propineb involves the reaction of 3,5-dimethylthiocarbamoyl chloride with 2,4,5-trichlorophenol in the presence of a base to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate. This intermediate is then reacted with propargyl alcohol in the presence of a base to form Propineb.", "Starting Materials": [ "3,5-dimethylthiocarbamoyl chloride", "2,4,5-trichlorophenol", "propargyl alcohol", "base" ], "Reaction": [ "Step 1: 3,5-dimethylthiocarbamoyl chloride is added to a solution of 2,4,5-trichlorophenol in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate.", "Step 3: Propargyl alcohol is added to the reaction mixture in the presence of a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours to form Propineb.", "Step 5: The product is isolated and purified using standard techniques." ] }

12071-83-9

Molecular Formula

C5H8N2S4Zn

Molecular Weight

289.8 g/mol

IUPAC Name

zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate

InChI

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2

InChI Key

KKMLIVYBGSAJPM-UHFFFAOYSA-L

SMILES

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Canonical SMILES

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Appearance

Solid powder

12071-83-9

physical_description

White to yellowish solid;  [Merck Index] Yellow solid;  [MSDSonline]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

9016-72-2

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Propineb;  LH 3012;  LH-3012;  LH3012;  Tsipromat;  Mezineb;  Methylzineb; 

vapor_pressure

0.0000016 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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